Cytotoxicity Against Hep-G2: 2-Fluoro (8f) vs. Unsubstituted (8e) and Standard Chemotherapeutics
The target compound 8f (2-fluoro substituent) reduced Hep-G2 cell viability to 12.93 ± 0.55% at 100 µg/mL, with an IC50 of 55.40 µg/mL. In contrast, the unsubstituted analog 8e exhibited a cell viability of 123.21 ± 2.16% at the same concentration, indicating no cytotoxicity [1]. The standard drug ellipticine achieved a cell viability of 11.5 ± 0.55%, and doxorubicin achieved 10.8 ± 0.41% under identical assay conditions [1]. The 3,4-dichloro analog 8b was the most potent (10.99 ± 0.59%), while the 3,4-dimethyl analog 8a (11.72 ± 0.53%) was slightly more potent than 8f [1].
| Evidence Dimension | In vitro cytotoxicity (cell viability at 100 µg/mL, 48 h, MTT assay) |
|---|---|
| Target Compound Data | 8f: cell viability = 12.93 ± 0.55%; IC50 = 55.40 µg/mL |
| Comparator Or Baseline | 8e (unsubstituted): cell viability = 123.21 ± 2.16%; Doxorubicin: 10.8 ± 0.41%; Ellipticine: 11.5 ± 0.55%; 8b (3,4-dichloro): 10.99 ± 0.59%; 8a (3,4-dimethyl): 11.72 ± 0.53% |
| Quantified Difference | 8f vs. 8e: ~9.5-fold lower cell viability; 8f vs. Doxorubicin: 1.20-fold higher cell viability; 8f vs. 8b: 1.18-fold higher cell viability |
| Conditions | Hep-G2 hepatocellular carcinoma cell line; MTT assay; 100 µg/mL concentration; 48 h incubation; DMSO vehicle (0.05%) |
Why This Matters
The 2-fluoro substituent confers approximately 10-fold cytotoxicity enhancement over the unsubstituted baseline, establishing 8f as the minimum viable substitution pattern for Hep-G2 activity within this series.
- [1] Zahoor AF, Saeed S, Rasul A, et al. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines. 2023;11(11):3078. doi:10.3390/biomedicines11113078 View Source
